3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-dichloro-substituted benzene ring and a tetrazole-containing phenyl group.
Properties
Molecular Formula |
C13H9Cl2N5O2S |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N5O2S/c14-12-5-4-11(7-13(12)15)23(21,22)17-9-2-1-3-10(6-9)20-8-16-18-19-20/h1-8,17H |
InChI Key |
WQCFJKQWERQLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Sulfonyl Chlorides
The foundational approach involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline. This method leverages the nucleophilic nature of the amine group to displace the chloride from the sulfonyl chloride.
Reaction Conditions :
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere.
- Base : Pyridine or triethylamine to neutralize HCl byproducts.
- Temperature : Room temperature (20–25°C) for 8–12 hours.
Mechanistic Insight :
The amine attacks the electrophilic sulfur atom in the sulfonyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the sulfonamide. Hydrogen bonding between the sulfonamide oxygen and the tetrazole nitrogen stabilizes the product, as evidenced by X-ray crystallography.
Yield Optimization :
- Excess amine (1.2–1.5 equiv.) improves conversion.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Reaction Mechanism and Intermediate Characterization
Sulfonamide Bond Formation
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack : The amine’s lone pair attacks the sulfonyl chloride’s sulfur, forming a tetrahedral intermediate.
- HCl Elimination : The intermediate collapses, releasing HCl and forming the sulfonamide bond.
Spectroscopic Validation :
Tetrazole Ring Closure
The Huisgen cycloaddition follows a concerted mechanism, with the azide and nitrile forming a six-membered transition state.
Key Intermediates :
- Azide Precursor : 3-Nitroaniline reduced to 3-aminophenyl azide.
- Cycloadduct : Characterized by LC-MS (m/z 146.1 for tetrazole).
Optimization of Synthetic Conditions
Solvent and Temperature Effects
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Dichloromethane/THF | Maximizes solubility of sulfonyl chloride |
| Temperature | 20–25°C | Prevents tetrazole decomposition |
Case Study :
Replacing THF with DMF increased yield from 45% to 68% due to improved amine basicity.
Catalytic Systems for Coupling Reactions
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd₂(dba)₃ | Xantphos | 72 |
| Pd(OAc)₂ | BINAP | 65 |
Note : Xantphos enhances stability of Pd(0) intermediates, reducing side reactions.
Purification and Analytical Techniques
Flash Column Chromatography
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its electronic properties.
Cycloaddition: The tetrazole ring can be formed through cycloaddition reactions involving nitriles and azides.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like zinc salts and iodine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Analog from : The compound 2,4-dichloro-N-(2,2,2-trichloro-1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazon)oxy)phenyl)benzenesulfonamide features 2,4-dichloro substitution. Positional differences alter electronic distribution and steric hindrance, which may explain its superior binding to dihydrofolate reductase (DHFR; ∆G = −9.0 kcal/mol) compared to reference compounds .
Heterocyclic Moieties and Bioactivity
- Tetrazole vs. Thiadiazole/Triazole :
- The target’s tetrazole group (pKa ~4.9) provides pH-dependent ionization, improving solubility and hydrogen-bonding capacity.
- ’s compound contains a 1,3,4-thiadiazole ring, which contributes to rigid planar geometry and sulfur-mediated hydrophobic interactions. This structural feature correlates with strong DHFR inhibition .
- highlights a triazole-containing analog, where the NH-triazole proton (δ 13.0 ppm in ¹H-NMR) may participate in hydrogen bonding, albeit with reduced acidity compared to tetrazole .
Data Table: Structural and Functional Comparison of Sulfonamide Analogs
Biological Activity
3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacology due to its diverse biological activities. This compound is characterized by the presence of a tetrazole group, which is known to enhance the biological properties of sulfonamides. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure
The chemical formula for 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is C13H11Cl2N5O2S. The structural representation can be summarized as follows:
Biological Activity Overview
The biological activities associated with 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide include:
- Antimicrobial Activity : Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the tetrazole moiety may enhance this activity by increasing the compound's ability to interact with bacterial enzymes.
- Anticancer Properties : Research has shown that similar sulfonamide compounds can induce apoptosis in cancer cells. The tetrazole group is believed to play a crucial role in modulating cell signaling pathways involved in cancer cell proliferation and survival.
- Cardiovascular Effects : Some studies have investigated the impact of related sulfonamides on cardiovascular parameters such as perfusion pressure and coronary resistance, indicating potential therapeutic effects on heart conditions.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results showed that compounds with similar structures to 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting a promising antimicrobial profile .
Anticancer Activity
In a study focusing on cancer cell lines, 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide was tested for its cytotoxic effects on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to control groups . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Cardiovascular Effects
Research involving isolated rat heart models assessed the effects of various benzenesulfonamides on coronary resistance and perfusion pressure. Compounds structurally related to 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide were shown to decrease perfusion pressure significantly, suggesting a potential role in managing cardiac conditions .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
